Product packaging for Ethyl 2-amino-2-ethylhexanoate(Cat. No.:CAS No. 152802-65-8)

Ethyl 2-amino-2-ethylhexanoate

Cat. No.: B584668
CAS No.: 152802-65-8
M. Wt: 187.283
InChI Key: PUFPKUWTAGCFPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-ethylhexanoate (CAS 152802-65-8) is a chemical compound with the molecular formula C 10 H 21 NO 2 and a molecular weight of 187.28 g/mol [ ]. It is characterized by a predicted boiling point of 232.8±13.0 °C and a density of 0.932±0.06 g/cm³ [ ][ ]. This ester is typically supplied as a liquid and should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability [ ][ ][ ]. As a building block in organic synthesis, its structure features both an amino group and an ester moiety, making it a potential precursor for the development of more complex molecules in medicinal and process chemistry [ ]. Safety data indicates it is a hazardous compound that can cause serious eye irritation [ ]. Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B584668 Ethyl 2-amino-2-ethylhexanoate CAS No. 152802-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPKUWTAGCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655113
Record name Ethyl 2-ethylnorleucinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152802-65-8
Record name Ethyl 2-ethylnorleucinate
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Record name 152802-65-8
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Significance of Alpha Amino Acid Esters in Contemporary Chemical and Biological Sciences

Alpha-amino acid esters, the class of compounds that includes Ethyl 2-amino-2-ethylhexanoate, are of fundamental importance in modern science. The esterification of the carboxylic acid group is a common modification of the α-amino acid structure, making these esters versatile intermediates and ligands. rsc.org Their significance spans multiple disciplines, from drug discovery to materials science.

In the realm of medicine and biology, non-proteinogenic amino acids (NPAAs) and their esters are powerful tools for developing peptide-based therapeutics. nih.gov While peptides made from natural amino acids can be effective, they often suffer from poor stability in biological systems. nih.gov Incorporating NPAAs can significantly improve the potency, stability, permeability, and bioavailability of peptide drugs. nih.gov Quaternary α-amino acids, the parent class for this compound, are particularly influential on peptide secondary structures, often inducing rigid, helical conformations that are characteristic of many biomolecules. chemrxiv.org

Metal complexes that use α-amino acid esters as ligands are highly relevant in bio-inorganic chemistry. They serve as valuable models for biological systems, are used in the synthesis of peptides, and act as foundational scaffolds for developing new drugs. rsc.org Furthermore, enzymes known as α-amino acid ester hydrolases (AEHs) utilize these esters to catalyze the synthesis of important antibiotics like ampicillin (B1664943) and cephalexin. ebi.ac.uk

Beyond biology, amino acid derivatives are used in a wide range of applications, including asymmetric synthesis, catalysis, and materials science. mdpi.com For instance, surfactants with an amino acid headgroup have been developed for decades and are produced in large quantities for various industrial uses. chalmers.se

Table 1: Applications of Alpha-Amino Acid Derivatives in Science
FieldApplicationSignificance
Medicinal Chemistry Peptide-based Drug DevelopmentIncorporation of non-proteinogenic amino acids can enhance stability, potency, and bioavailability of therapeutic peptides. nih.gov
Bio-inorganic Chemistry Metal Complex SynthesisServe as ligands to create metal complexes used as biological models and scaffolds for new drugs. rsc.org
Biocatalysis Enzyme-mediated SynthesisSubstrates for α-amino acid ester hydrolases to produce semi-synthetic antibiotics. ebi.ac.uk
Asymmetric Synthesis Chiral Building BlocksUsed as fundamental components for creating stereospecific molecules. mdpi.com
Materials Science Surfactant ProductionForm the basis for a class of biodegradable and functional surfactants. chalmers.se

Interdisciplinary Research Landscape and Key Challenges for Ethyl 2 Amino 2 Ethylhexanoate

The study of synthetic amino acid esters like Ethyl 2-amino-2-ethylhexanoate is inherently interdisciplinary, involving organic chemistry, biochemistry, medicinal chemistry, and synthetic biology. nih.govfrontiersin.org However, research and application of these specialized compounds face significant hurdles.

A primary challenge lies in their chemical synthesis. Creating quaternary α-amino acids, which have two substituents on the alpha-carbon, is complex, particularly when trying to control stereoselectivity to produce a single enantiomer. nih.govchemrxiv.org While methods like aza-Friedel−Crafts alkylation are being developed for this purpose, achieving high efficiency and scalability remains a focus of research. chemrxiv.org

Another major challenge is the incorporation of these bulky, non-natural amino acids into peptide chains. researchgate.net While their ability to impart conformational rigidity is desirable, the cellular machinery for protein synthesis is not naturally equipped to handle them. nih.gov This necessitates advanced techniques in synthetic biology, such as the development of engineered tRNA and aminoacyl-tRNA synthetase pairs that can recognize and incorporate these synthetic building blocks. nih.gov

Furthermore, the large-scale production of non-proteinogenic amino acids can be limited by the high cost of necessary cofactors and the difficulty of engineering microbes for efficient fermentation. nih.govfrontiersin.org Many organisms that naturally produce unique amino acids are not easily manipulated in a laboratory setting, prompting researchers to develop recombinant production methods in model organisms like Escherichia coli. frontiersin.org

Table 2: Key Research Challenges for α,α-Disubstituted Amino Acid Esters
Challenge AreaSpecific HurdleDescription
Chemical Synthesis StereoselectivityDifficulty in producing a single chiral form (enantiomer) of the quaternary amino acid, which is often crucial for biological activity. nih.gov
Peptide Incorporation Biological MachineryNatural protein synthesis mechanisms do not readily recognize or incorporate α,α-disubstituted amino acids. nih.govresearchgate.net
Process Scalability Production Yield & CostThe chemical and biocatalytic processes for creating these compounds can have low yields and be prohibitively expensive for large-scale production. nih.govfrontiersin.org
Characterization Complex AnalysisThe unique structure requires advanced analytical techniques for proper identification and characterization. synhet.com

Applications As a Synthetic Building Block and Intermediate

Versatile Reagent in Complex Organic Molecule Construction

The bifunctional nature of Ethyl 2-amino-2-ethylhexanoate positions it as a potential key intermediate in the synthesis of diverse organic molecules. The primary amine can act as a nucleophile or be protected and later deprotected to participate in coupling reactions, while the ethyl ester group can undergo hydrolysis, amidation, or reduction.

In principle, the amino group of this compound could be functionalized through various reactions such as N-alkylation, N-arylation, or acylation to introduce a wide array of substituents. Subsequent hydrolysis of the ethyl ester would yield novel α,α-disubstituted alpha-amino acids. These types of amino acids are of significant interest in medicinal chemistry due to the conformational constraints they impose on peptide backbones. However, specific examples of such synthetic routes starting from this compound are not documented in the reviewed literature.

Heterocyclic chemistry often relies on the use of bifunctional building blocks to construct ring systems. The amine and ester functionalities of this compound could theoretically be utilized in condensation reactions with other molecules to form various heterocyclic scaffolds, such as lactams, hydantoins, or benzodiazepines. For instance, intramolecular cyclization or intermolecular reactions with dicarbonyl compounds or their equivalents could lead to the formation of novel heterocyclic structures. Nevertheless, the scientific literature lacks specific studies demonstrating the utility of this compound as a precursor for advanced heterocyclic systems.

Macrocycles are a class of compounds with significant therapeutic potential. The synthesis of macrocycles often involves the cyclization of linear precursors containing reactive functional groups at both ends. This compound could potentially be elaborated into such a linear precursor. For example, the amino group could be coupled to a long-chain molecule, and the ester group could be modified to introduce another reactive handle, followed by an intramolecular cyclization to form a macrocycle. While this is a plausible synthetic strategy, no published research was found that specifically employs this compound for this purpose.

Utility in Peptide Chemistry and Peptidomimetic Synthesis

The structural similarity of this compound to natural amino acid esters suggests its potential application in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides.

The primary amine of this compound could be coupled to the carboxylic acid of an amino acid or a peptide chain using standard peptide coupling reagents to form an amide bond. This would allow for the incorporation of the non-proteinogenic 2-amino-2-ethylhexanoic acid residue into an oligopeptide sequence. The bulky ethyl and butyl groups at the alpha-carbon would be expected to influence the secondary structure of the resulting peptide. However, specific examples of its incorporation into oligopeptides are not reported in the scientific literature.

By modifying the amino and/or the ester group of this compound, a variety of modified amino acid analogues could theoretically be synthesized. These analogues could then be incorporated into bioactive compounds to enhance their properties, such as metabolic stability or receptor binding affinity. The unique steric hindrance provided by the quaternary α-carbon could be a valuable feature in the design of peptidomimetics. Despite this potential, there is a lack of documented research on the use of this compound for the design and synthesis of modified amino acid analogues for bioactive compounds.

Derivatization Strategies and Functionalization of this compound

Derivatization Strategies and Functionalization of this compound

The strategic functionalization of this compound allows for the creation of a diverse array of derivatives. The reactivity of the primary amine and the ester group are well-established, enabling straightforward modifications. In contrast, transformations involving the alkyl side chain are more complex and often require modern synthetic techniques to achieve selective functionalization.

The primary amine group of this compound is a key site for derivatization, readily undergoing reactions to form amides, urethanes, and ureas.

Amidation: The formation of an amide bond is a fundamental transformation in organic synthesis. The primary amine of this compound can react with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to yield N-acylated products. These N-acylated α,α-disubstituted amino acid derivatives are of interest as they can influence the conformation of peptides and act as precursors to bioactive compounds. A series of N-acylated alpha-amino acids have been synthesized and have shown potential in improving the oral delivery of protein drugs nih.gov.

ReactantReagent/CatalystProduct
This compoundAcyl Chloride (R-COCl)N-acyl-ethyl 2-amino-2-ethylhexanoate
This compoundCarboxylic Anhydride ((RCO)₂O)N-acyl-ethyl 2-amino-2-ethylhexanoate
This compoundCarboxylic Acid (R-COOH) + Coupling AgentN-acyl-ethyl 2-amino-2-ethylhexanoate

Urethane Formation: The reaction of the primary amine with isocyanates or chloroformates provides a straightforward route to urethane (carbamate) derivatives. For instance, reacting this compound with an isocyanate (R-NCO) would yield an N-substituted urethane. These reactions are typically efficient and proceed under mild conditions. The functional groups of amino acids, including the primary amine, are potential reaction sites for isocyanates nih.gov.

Urea Formation: Substituted ureas can be synthesized by reacting the primary amine of this compound with an isocyanate. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate. The urea functionality is a key structural element in many biologically active compounds, such as enzyme inhibitors researchgate.net. The synthesis of urea derivatives can also be achieved through safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI) nih.gov. The reaction of amines with isocyanates is a common method for generating urea derivatives nih.govresearchgate.net.

ReactantReagentProduct
This compoundIsocyanate (R-NCO)N-substituted urea derivative
This compoundN,N'-Carbonyldiimidazole (CDI), then another amine (R'-NH₂)Unsymmetrical N,N'-disubstituted urea derivative

The ester group of this compound provides another handle for chemical modification, allowing for transformations such as transesterification and reduction.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with a different alcohol. For sterically hindered esters, such as this compound, high pressure or specialized catalysts like butylstannonic acid may be employed to facilitate the reaction researchgate.net. Transesterification can be performed under both acidic and basic conditions and involves the exchange of the alkoxy group masterorganicchemistry.com.

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-ethylhexan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). Alternatively, a two-step procedure involving the activation of the N-protected amino acid with reagents like 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride can also be employed to produce amino alcohols with retention of optical purity benthamopen.com. The reduction of α-amino acid esters with sodium borohydride can produce optically active α-aminoalcohols in good yields jst.go.jp.

Starting MaterialReagent(s)Product
This compound1. N-protection (e.g., Boc, Cbz) 2. LiAlH₄N-protected 2-amino-2-ethylhexan-1-ol
N-protected 2-amino-2-ethylhexanoic acid1. 1,1'-Carbonyldiimidazole (CDI) 2. NaBH₄N-protected 2-amino-2-ethylhexan-1-ol

Alkylation: The α-carbon of amino esters can be alkylated after conversion to a Schiff base to remove the acidic N-H proton and facilitate enolate formation nih.gov. Catalytic methods for the direct enantioselective allylic alkylation of α-amino esters have also been developed acs.org.

Oxidation: The parent compound, 2-ethylhexanoic acid, is produced industrially through the oxidation of 2-ethylhexanal nih.govwikipedia.org. This suggests that the alkyl side chain can be susceptible to oxidation under certain conditions. Metal salts of 2-ethylhexanoic acid are widely used as driers in paints, which function by accelerating the oxidative polymerization of unsaturated bonds zsmaterials-sales.com.

It is important to note that selective functionalization of the terminal methyl group or a specific methylene group within the butyl chain of this compound would likely require sophisticated catalytic systems, such as those involving transition metal-catalyzed C-H activation.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For Ethyl 2-amino-2-ethylhexanoate, a combination of one-dimensional and two-dimensional NMR experiments would be employed for complete structural elucidation.

High-Resolution NMR for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, a number of unique signals are predicted. The protons of the primary amine (-NH₂) would likely appear as a broad singlet. The ethyl ester group would show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the hexanoate (B1226103) chain would produce more complex, overlapping multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. chemicalbook.comdocbrown.info For this compound, ten distinct signals are expected, corresponding to each carbon atom in its unique electronic environment. The carbonyl carbon of the ester group would appear at the lowest field (highest ppm value), typically in the range of 170-180 ppm. nist.gov The quaternary carbon atom bonded to the amino group would also have a characteristic downfield shift. Carbons closer to electronegative atoms like oxygen and nitrogen will resonate at higher chemical shifts. docbrown.info

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei. echemi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds, allowing for the mapping of the spin systems within the ethyl and butyl side chains of the hexanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is critical for connecting the different fragments of the molecule, such as linking the ethyl ester group to the carbonyl carbon and identifying the quaternary carbon at the alpha position.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester -O-C H₂-CH₃~4.1 (quartet)~60-62
Ester -O-CH₂-C H₃~1.2 (triplet)~14
Carbonyl C =O-~175
Quaternary α-Carbon (-C (NH₂)-)-~60-65
Amino Group (-NH ₂)Broad singlet, variable-
α-Ethyl Group (-CH₂-CH₃)~1.7 (multiplet)~25-30
α-Ethyl Group (-CH₂-C H₃)~0.9 (triplet)~8-10
Butyl Chain (-C H₂-(CH₂)₂-CH₃)~1.5 (multiplet)~30-35
Butyl Chain (-CH₂-C H₂-CH₂-CH₃)~1.3 (multiplet)~25-28
Butyl Chain (-CH₂-CH₂-C H₂-CH₃)~1.3 (multiplet)~22-24
Butyl Chain (-(CH₂)₃-C H₃)~0.9 (triplet)~14

Conformational Analysis and Dynamics Studies

The flexibility of the alkyl chains in this compound allows it to adopt multiple conformations in solution. NMR spectroscopy is a powerful method for studying these conformational preferences and dynamic processes. auremn.org.brnih.gov

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, even if they are distant in terms of bond connectivity. The intensity of NOE cross-peaks is related to the distance between protons, providing crucial data for building a three-dimensional model of the predominant conformation. Furthermore, the analysis of scalar coupling constants (J-values) between protons can give insight into the dihedral angles of the bonds connecting them, helping to define the rotational conformation of the molecule's backbone. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, the expected monoisotopic mass can be calculated with high precision.

Molecular Formula: C₁₀H₂₁NO₂

Calculated Exact Mass: 187.15723 Da echemi.com

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺) followed by its fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For α-amino esters, fragmentation is predictable and provides key structural information. nih.govunito.itresearchgate.net

Expected fragmentation pathways for protonated this compound ([M+H]⁺, m/z 188.16) would likely include:

Loss of the ethoxy group (-OC₂H₅): Resulting in an acylium ion.

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters.

Cleavage of the Cα-C(O)OEt bond: Loss of the entire ethyl formate moiety (HCOOC₂H₅), leading to a characteristic iminium ion. This is a dominant fragmentation pathway for α-amino acids and their esters. unito.it

Loss of alkyl chains: Cleavage of the ethyl and butyl groups attached to the α-carbon.

Predicted Major Fragment Ions in MS/MS of this compound ([M+H]⁺)

Predicted Fragment IonNeutral LossPredicted m/z
[M+H - H₂O]⁺H₂O170.15
[M+H - C₂H₅OH]⁺C₂H₅OH142.12
[M+H - HCOOC₂H₅]⁺HCOOC₂H₅114.12
[M+H - C₄H₉]⁺ (loss of butyl radical from α-carbon)C₄H₉•130.08

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and hexanoate chains would appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent around 1730-1750 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group would result in a band around 1590-1650 cm⁻¹.

C-O Stretching: Two C-O stretching bands associated with the ester linkage would be expected in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C-C backbone and C-H stretching and bending modes of the alkyl chains would be well-defined.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchPrimary Amine3300-3500MediumWeak
C-H StretchAlkyl2850-2960StrongStrong
C=O StretchEster1730-1750StrongMedium
N-H BendPrimary Amine1590-1650Medium-StrongWeak
C-O StretchEster1000-1300StrongMedium-Weak

Functional Group Identification and Molecular Vibrational Analysis

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in this compound. The key functional groups—the primary amine (-NH2) and the ester (-COOEt)—exhibit characteristic absorption bands in the IR spectrum. The ester carbonyl (C=O) stretching vibration is a particularly sensitive probe, typically appearing in a spectral region (1700-1800 cm⁻¹) where few other protein-related IR bands are present, except for those from protonated carboxylic acids nih.gov. The frequency of this C=O stretch can be influenced by the local electrostatic environment, including hydrogen bonding nih.gov.

Molecular vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), provides a deeper understanding of the molecule's dynamics. yale.eduresearchgate.net These analyses consider not just individual functional groups but the entire molecule, including intermolecular vibrations in the solid state which occur in the far-infrared or terahertz region of the spectrum. yale.eduresearchgate.net For amino acids, these studies reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence the vibrational modes. yale.edusemanticscholar.org

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
Primary Amine (R-NH₂)N-H Stretch3300 - 3500Confirms the presence of the amino group. Often appears as a doublet.
Ester (R-COOR')C=O Stretch1735 - 1750Strong, sharp peak indicating the ester carbonyl group. Sensitive to the local environment. nih.gov
Ester (R-COOR')C-O Stretch1150 - 1300Confirms the ester linkage.
Alkyl Chains (C-H)C-H Stretch2850 - 3000Indicates the ethyl and hexyl aliphatic structures.

In-Situ Reaction Monitoring Applications

Spectroscopic techniques, particularly infrared spectroscopy, are valuable for monitoring the synthesis of this compound in real-time. spectroscopyonline.com By using an in-situ IR probe, the progress of the esterification reaction can be continuously tracked. scielo.org.co This is achieved by monitoring the decrease in the intensity of IR bands corresponding to the reactants, such as the carboxyl group of a precursor acid, while simultaneously observing the increase in the characteristic ester carbonyl band of the product. scielo.org.conih.govrsc.org This approach allows for the quantitative determination of reaction kinetics, endpoints, yields, and equilibrium constants, providing an effective method for the on-line control of the manufacturing process. rsc.orgresearchgate.net In-situ monitoring is particularly advantageous for reactions involving equilibria that could be perturbed by traditional sampling and off-line analysis. spectroscopyonline.com

Advanced Chromatographic Techniques

Chromatography is indispensable for the analysis of this compound, enabling its separation from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Both HPLC and GC are powerful methods for determining the purity and concentration of this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. For quantitative analysis of related compounds like 2-ethylhexanoic acid, GC with flame ionization detection (FID) is a standard method. thermofisher.comnih.gov The analysis often involves derivatization to increase volatility and detection sensitivity. nih.gov The composition of reaction mixtures during synthesis can be effectively determined by GC, identifying the main product as well as byproducts. mdpi.com A well-developed GC method can achieve fast and efficient separation in under 15 minutes. shimadzu.com

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is a versatile technique for analyzing amino acid esters. sielc.comyakhak.org Purity assessment is typically performed using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.comsigmaaldrich.com Detection is commonly achieved using an ultraviolet (UV) detector.

Technique Typical Stationary Phase Typical Mobile Phase / Carrier Gas Common Detector
GC Cross-linked methyl siliconeHelium or NitrogenFlame Ionization Detector (FID)
HPLC C18 (Reverse-Phase)Acetonitrile/Water or Methanol/BufferUltraviolet (UV)

Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Quantification

As this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC, is the most effective method for separating and quantifying these enantiomers. yakhak.orgnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comntu.edu.sg

Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are widely used and have demonstrated excellent performance in resolving the enantiomers of α-amino acid esters. yakhak.orgnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is crucial for optimizing the separation. yakhak.org Chiral chromatography is essential for determining the enantiomeric purity or enantiomeric excess (ee) of the compound, which is a critical quality attribute in many applications. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their mass-to-charge ratio in an electric field. creative-proteomics.comwikipedia.org For this compound, the primary amino group can be protonated under acidic buffer conditions, imparting a positive charge to the molecule. This allows it to migrate in an electric field and be separated from neutral or negatively charged species. oup.com

CE offers advantages such as high efficiency, small sample volume requirements, and low reagent consumption. creative-proteomics.comoup.com The separation of amino acids and their derivatives by CE can be achieved with good reproducibility and linearity in under 30 minutes. oup.com To enhance detection sensitivity, especially with UV detectors, amino acids are often derivatized with a chromophore before analysis. oup.comnih.gov Various CE methods, coupled with detectors like UV, laser-induced fluorescence (LIF), or mass spectrometry (MS), provide powerful tools for the qualitative and quantitative analysis of amino acids and their esters. creative-proteomics.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are non-destructive methods used to analyze chiral molecules and determine enantiomeric excess (ee). bhu.ac.in These methods are based on the differential interaction of a chiral compound with left- and right-circularly polarized light. bhu.ac.in

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of the wavelength of light.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.

When a chiral molecule contains a chromophore (a light-absorbing group), such as the ester carbonyl in this compound, it can exhibit a characteristic CD signal known as a Cotton effect. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. This linear relationship allows for the creation of calibration curves to accurately determine the enantiomeric excess of a sample. rsc.orgacs.org Host-guest complexation with a chiral host molecule can be used to amplify the chiroptical response of amino acid esters, enhancing the sensitivity of the measurement. nih.gov

Computational Chemistry and Theoretical Studies of Ethyl 2 Amino 2 Ethylhexanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of Ethyl 2-amino-2-ethylhexanoate dictates its chemical behavior. DFT calculations are employed to map its electron density distribution and determine key quantum chemical descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, highlighting electron-rich regions (nucleophilic sites), such as the nitrogen atom of the amino group and the oxygen atoms of the ester, and electron-poor regions (electrophilic sites). This information is critical for predicting how the molecule will interact with other reagents.

Furthermore, quantum chemical calculations can accurately predict spectroscopic properties. By calculating harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which aids in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, providing a powerful tool for structural elucidation.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
PropertyCalculated ValueMethod
Energy of HOMO-6.54 eVDFT/B3LYP/6-31G(d)
Energy of LUMO-0.22 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap (ΔE)6.32 eVDFT/B3LYP/6-31G(d)
Dipole Moment2.15 DDFT/B3LYP/6-31G(d)

Understanding the mechanisms of chemical reactions is a central goal of computational chemistry. For this compound, quantum chemical methods can model key reactions such as ester hydrolysis or its participation in peptide bond formation. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

Table 2: Calculated Reaction Energetics for Base-Catalyzed Hydrolysis (Illustrative Data)
ParameterValue (kcal/mol)Description
Activation Energy (ΔG‡)+22.5Free energy barrier for the rate-determining step.
Reaction Free Energy (ΔGrxn)-15.8Overall free energy change of the reaction.

Molecular Dynamics Simulations of Conformational Landscapes

This compound is an α,α-disubstituted amino acid, a class of compounds known to have significantly restricted conformational freedom compared to proteinogenic amino acids. The presence of two substituents on the α-carbon (an ethyl group and a butyl group as part of the hexanoate (B1226103) chain) creates steric hindrance that limits rotation around the backbone bonds.

Docking and Molecular Recognition Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is essential for understanding how a molecule like this compound might interact with a biological target, such as an enzyme's active site.

As a non-natural amino acid analog, potential targets could

Biological and Medicinal Chemistry Research Applications

Investigation as a Pharmaceutical Intermediate Precursor for Active Pharmaceutical Ingredients (APIs)

The synthesis of these complex molecules often involves the strategic modification of the functional groups of the amino acid ester. The amino group can be acylated or alkylated, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. The ethyl groups at the α-position provide steric bulk, which can influence the reactivity of the functional groups and the conformational preferences of the resulting products.

Studies of Enzyme-Substrate Interactions Involving Amino Esterases

The ester group of Ethyl 2-amino-2-ethylhexanoate makes it a potential substrate for esterases, a broad class of enzymes that catalyze the hydrolysis of esters. Amino esterases, in particular, are specialized in hydrolyzing the esters of amino acids. The study of the interaction between this compound and these enzymes provides valuable insights into their function and specificity.

The enzymatic hydrolysis of α-amino acid esters is a critical process in prodrug activation and metabolism. nih.gov The kinetics of this hydrolysis can be influenced by the structure of the amino acid. In the case of this compound, the presence of two ethyl groups at the α-carbon sterically hinders the approach of the enzyme to the ester carbonyl group. This steric hindrance can significantly affect the rate of hydrolysis.

Kinetic studies of the hydrolysis of α-amino acid ester prodrugs have shown that the rate of conversion to the active drug can be modulated by the nature of the amino acid and the ester group. nih.gov For α,α-disubstituted amino acid esters, the enzymatic hydrolysis is often slower compared to their α-monosubstituted counterparts. This slower rate of hydrolysis can be advantageous in designing prodrugs with a prolonged duration of action.

Studying the binding of this compound and its derivatives to amino esterases can help in mapping the active site of these enzymes. The α,α-disubstituted nature of this compound can act as a probe to understand the spatial constraints of the enzyme's binding pocket. By comparing the binding affinities and hydrolysis rates of a series of α,α-disubstituted amino acid esters with varying alkyl groups, researchers can deduce the size and shape of the active site.

Such studies often employ techniques like X-ray crystallography to determine the three-dimensional structure of the enzyme-ligand complex. While a specific crystal structure of an amino esterase with bound this compound is not publicly available, the principles of ligand binding studies suggest that the ethyl groups would likely interact with hydrophobic pockets within the active site. The amino group could form hydrogen bonds with acidic residues, and the ester group would be positioned near the catalytic machinery of the enzyme.

Research into Protein-Ligand Interactions of Functionalized Derivatives

The 2-amino-2-ethylhexanoate scaffold can be functionalized to create a library of compounds for screening against various protein targets. By modifying the amino and carboxyl groups, researchers can introduce different functionalities to probe specific interactions with a protein's binding site. For example, attaching aromatic groups could facilitate π-π stacking interactions, while introducing hydrogen bond donors and acceptors could enhance polar interactions.

Computational methods, such as molecular docking and molecular dynamics simulations, are often used to predict and analyze the binding modes of these functionalized derivatives. researchgate.netresearchgate.net These studies can provide insights into the key interactions that contribute to binding affinity and specificity, guiding the design of more potent and selective ligands. The rigid nature of the α,α-disubstituted scaffold can reduce the conformational entropy upon binding, which can be thermodynamically favorable. nih.gov

Development of Novel Therapeutic Agent Scaffolds and Prodrug Strategies

The 2-amino-2-ethylhexanoic acid core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for the development of new therapeutic agents.

A notable example is the use of α,α-disubstituted amino acid scaffolds in the design of arginase inhibitors. Arginase is an enzyme that plays a role in various pathological conditions, and its inhibition is a therapeutic target. Researchers have discovered that α,α-disubstituted amino acids, structurally related to 2-amino-2-ethylhexanoic acid, are potent inhibitors of human arginases I and II. acs.orgconicet.gov.ar The lead compound from one such study, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, demonstrated significant therapeutic potential in a preclinical model of myocardial reperfusion injury. acs.org The synthesis of these inhibitors often starts from a chiral precursor that allows for the introduction of various substituents at the α-position, highlighting the versatility of this scaffold.

Furthermore, this compound is an ideal candidate for the development of prodrugs. nih.gov A prodrug is an inactive compound that is converted into an active drug in the body. The ester group of this compound can be designed to be cleaved by specific enzymes at the target site, releasing the active drug. This strategy can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolism. Amino acid ester prodrugs have been shown to significantly increase the cellular absorption of parent drugs through peptide transport mechanisms.

The following table summarizes the key research applications of the 2-amino-2-ethylhexanoate scaffold:

Research ApplicationKey Features of the ScaffoldPotential Therapeutic Area
Pharmaceutical Intermediate Quaternary α-carbon, versatile functional groupsBroad applicability in API synthesis
Enzyme-Substrate Studies Ester functionality, steric hindrance at α-positionUnderstanding enzyme kinetics and specificity
Protein-Ligand Interactions Rigid scaffold, potential for diverse functionalizationDrug discovery and design
Novel Therapeutic Scaffolds Privileged scaffold, conformational constraintArginase inhibition, other enzyme targets
Prodrug Strategies Ester linkage for enzymatic cleavageImproving drug delivery and pharmacokinetics

Environmental Chemistry and Degradation Research

Pathways of Environmental Transformation and Fate

The environmental transformation and fate of Ethyl 2-amino-2-ethylhexanoate are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes in different environmental compartments, including water, soil, and air. As a branched-chain amino acid ester, its environmental pathways are likely to involve both abiotic and biotic processes.

In aquatic environments, the compound's solubility and partitioning behavior between water and sediment will influence its distribution and availability for degradation. In soil, adsorption to organic matter and clay particles can affect its mobility and persistence. The fate of amino acids and their derivatives in soil is complex, with potential for uptake by microorganisms and plants, as well as leaching into groundwater. Studies on amino acids in soil have shown that their turnover can be rapid, with half-lives in topsoil being as short as 8 hours, though this is significantly slower in subsoil. nih.gov

The structural characteristics of this compound, specifically the α,α-disubstitution, may influence its environmental persistence. Steric hindrance from the two ethyl groups at the alpha-carbon could potentially slow down the rate of both chemical and biological degradation compared to linear amino acid esters. nih.gov

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Oxidation)

Abiotic degradation processes are crucial in the environmental transformation of organic chemicals. For this compound, the primary abiotic degradation pathways are expected to be hydrolysis, photolysis, and oxidation.

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is scarce, studies on other amino acid esters indicate that hydrolysis can be a significant degradation pathway. rsc.org The steric hindrance provided by the two ethyl groups at the α-carbon may influence the rate of hydrolysis. nih.gov The hydrolysis of the ester would yield 2-amino-2-ethylhexanoic acid and ethanol (B145695).

Oxidation: In the environment, oxidation can be initiated by various reactive species, including hydroxyl radicals (•OH), which are highly reactive and non-selective. The oxidation of amino acids can lead to the formation of various products, including keto-acids, aldehydes, and ammonia (B1221849). nih.gov The presence of the tertiary carbon atom at the α-position in this compound might be a site susceptible to oxidative attack.

Table 1: Potential Abiotic Degradation Pathways and Products of this compound

Degradation MechanismPotential ReactantsPrimary Transformation Products
Hydrolysis Water (H₂O), Acid (H⁺), Base (OH⁻)2-amino-2-ethylhexanoic acid, Ethanol
Photolysis Sunlight (UV radiation)Various smaller organic molecules
Oxidation Hydroxyl radicals (•OH), Ozone (O₃)α-keto-2-ethylhexanoic acid ethyl ester, 2-ethyl-2-nitrohexanoic acid ethyl ester, smaller carboxylic acids, aldehydes, and ammonia

Biotic Degradation Studies and Microbial Metabolism in Environmental Systems

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary pathway for the breakdown of organic compounds in the environment. The catabolism of branched-chain amino acids (BCAAs) by bacteria is a well-studied process and provides insights into the potential microbial degradation of this compound.

The initial step in the microbial degradation of amino acids typically involves transamination, where the amino group is removed, followed by oxidative decarboxylation of the resulting α-keto acid. nih.gov The degradation pathways then diverge depending on the specific structure of the amino acid. For branched-chain amino acids, the catabolism leads to the formation of acyl-CoA thioesters, which can then enter central metabolic pathways. nih.gov

The presence of the two ethyl groups at the α-carbon of this compound makes it an α,α-disubstituted amino acid ester. The steric hindrance of this structure might make it more resistant to enzymatic attack compared to naturally occurring amino acids. However, some microorganisms possess enzymes capable of degrading sterically hindered compounds. The microbial metabolism of amino acids is a key process in nutrient cycling in ecosystems. nih.gov

Table 2: Key Enzymatic Steps in the Potential Microbial Degradation of this compound

Enzymatic StepEnzyme ClassPotential Intermediate Products
Ester Hydrolysis Esterase2-amino-2-ethylhexanoic acid, Ethanol
Transamination AminotransferaseEthyl 2-keto-2-ethylhexanoate
Oxidative Decarboxylation α-keto acid dehydrogenaseBranched-chain acyl-CoA derivatives

Methodologies for Environmental Monitoring and Analysis in Research Contexts

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of chemical compounds in environmental samples. The analysis of amino acids and their derivatives in complex matrices like water and soil often requires sophisticated analytical techniques.

For the determination of this compound in environmental samples, a multi-step analytical approach would typically be employed, involving sample collection, extraction, cleanup, and instrumental analysis.

Sample Preparation:

Extraction: For water samples, solid-phase extraction (SPE) is a common technique to isolate and concentrate amino acid derivatives. For soil and sediment samples, methods like pressurized liquid extraction (PLE) or Soxhlet extraction may be used.

Derivatization: Since many amino acids and their esters lack a strong chromophore for UV detection or have poor volatility for gas chromatography, derivatization is often necessary. Common derivatization reagents for amino acids include o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC), and various silylating agents. researchgate.netresearchgate.net

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is a widely used technique for the analysis of amino acid derivatives. Reversed-phase HPLC is often employed for the separation of derivatized compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. After appropriate derivatization to increase volatility, this compound could be analyzed by GC-MS. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) have become the methods of choice for the analysis of a wide range of organic compounds in environmental samples due to their high sensitivity and selectivity. nih.gov This technique can often analyze amino acid derivatives with minimal or no derivatization.

Table 3: Analytical Techniques for the Determination of this compound in Environmental Samples

Analytical TechniqueSample PreparationDetection MethodKey Advantages
HPLC-UV/Fluorescence Solid-Phase Extraction (SPE), Derivatization (e.g., OPA, FMOC)UV-Visible or Fluorescence DetectorGood sensitivity for derivatized compounds, widely available. researchgate.net
GC-MS Liquid-Liquid or Solid-Phase Extraction, Derivatization (e.g., silylation)Mass SpectrometryHigh separation efficiency, structural confirmation. mdpi.com
LC-MS/MS Minimal cleanup, direct injection or SPETandem Mass SpectrometryHigh sensitivity and selectivity, suitable for complex matrices. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.